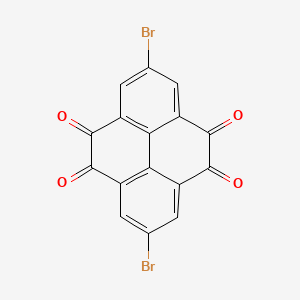

2,7-Dibromopyrene-4,5,9,10-tetraone

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C16H4Br2O4 |

|---|---|

Peso molecular |

420.01 g/mol |

Nombre IUPAC |

2,7-dibromopyrene-4,5,9,10-tetrone |

InChI |

InChI=1S/C16H4Br2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H |

Clave InChI |

DGCHASONLNGOCL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)Br)C(=O)C2=O)Br |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,7 Dibromopyrene 4,5,9,10 Tetraone

Synthesis of Pyrene-4,5,9,10-tetraone Precursors

The journey to 2,7-dibromopyrene-4,5,9,10-tetraone begins with the synthesis of its precursor, pyrene-4,5,9,10-tetraone (PTO). A common method for preparing PTO is through the oxidation of pyrene (B120774). digitellinc.com One established, albeit multi-step, industrial synthesis involves the coupling of 2,6-dioctyl phthalate (B1215562) methyl ester-1-bromobenzene using copper powder to form 2,2',6,6'-tetramethyl methyl formate (B1220265) biphenyl. This intermediate is then treated with metallic sodium in toluene, followed by acidification and subsequent oxidation in the presence of a cobalt catalyst and oxygen to yield pyrene-4,5,9,10-tetraone. google.com

A more direct laboratory-scale synthesis involves the nitration of pyrene-4,5,9,10-tetraone with nitric acid to produce 2-nitropyrene-4,5,9,10-tetraone. This is followed by reduction of the nitro group to an amine and subsequent reactions to achieve the desired functionalization. confex.com

Regioselective Bromination for this compound Formation

The introduction of bromine atoms at the 2 and 7 positions of the pyrene-4,5,9,10-tetraone core is a critical step that enables further functionalization. The electron-withdrawing nature of the four carbonyl groups deactivates the pyrene ring system towards electrophilic attack, but the 2 and 7 positions remain the most nucleophilic sites, directing the regioselectivity of the bromination. nsf.govnih.gov

An efficient synthesis of this compound has been developed, highlighting its role as a versatile building block for conjugated materials. rsc.org

Optimization of Reaction Conditions for Dibromination

The yield and purity of this compound are highly dependent on the reaction conditions. Researchers have explored various brominating agents and solvent systems to optimize this transformation. One effective method involves the direct bromination of pyrene-4,5,9,10-tetraone. chemrxiv.org

To prevent potential catalyst deactivation by the ortho-diketone moieties during subsequent coupling reactions, the pyrene-4,5,9,10-tetraone is sometimes protected as a ketal using diols like ethylene (B1197577) glycol or propylene (B89431) glycol before bromination and subsequent polymerization. chemrxiv.orgrsc.org The dibrominated protected monomer can then be used in cross-coupling reactions. chemrxiv.org

| Starting Material | Brominating Agent | Solvent/Catalyst | Key Feature | Resulting Product |

| Pyrene-4,5,9,10-tetraone | Bromine | Not specified | Direct bromination | This compound |

| Protected Pyrene-4,5,9,10-tetraone | Not specified | Not specified | Protection of dione (B5365651) groups | Protected this compound |

Further Functionalization and Polymerization of this compound

The bromine atoms on the this compound molecule serve as handles for various palladium-catalyzed cross-coupling reactions, allowing for the construction of complex polymeric architectures.

Suzuki Coupling for Conjugated Microporous Polymers and Covalent Organic Frameworks

The Suzuki coupling reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid derivative, is a powerful tool for polymerizing this compound. wikipedia.orglibretexts.org This method has been successfully employed to create conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs). researchgate.netresearchgate.netrsc.orgmagtech.com.cn These materials are characterized by their high porosity and extended π-conjugation, making them promising for applications in energy storage and catalysis. researchgate.netrsc.orgmagtech.com.cnacs.orgossila.comresearchgate.net

For instance, two novel redox-active pyrene-4,5,9,10-tetraone-based CMPs were synthesized via Suzuki coupling of this compound with different boronic ester-functionalized comonomers. researchgate.net These polymers exhibited promising performance as electrode materials for supercapacitors. researchgate.net Similarly, the synthesis of COFs through the condensation of pyrene-based building blocks has been reported, leading to crystalline materials with well-defined porous structures. acs.orgunt.edursc.org

| Monomer 1 | Monomer 2 | Catalyst System | Polymer Type |

| This compound | 3,3′,6,6′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bicarbazole | Not specified | Conjugated Microporous Polymer (BC-PT) |

| This compound | N¹,N¹,N⁴,N⁴-tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzene-1,4-diamine | Not specified | Conjugated Microporous Polymer (TPA-PT) |

Stille Coupling for Donor-Acceptor Copolymers

The Stille coupling reaction, which pairs an organohalide with an organotin compound, provides another avenue for the polymerization of this compound. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is particularly well-suited for the synthesis of donor-acceptor (D-A) copolymers. rsc.orgrsc.orgnsf.govmdpi.com In these polymers, the electron-deficient pyrene-4,5,9,10-tetraone unit acts as the acceptor, while an electron-rich comonomer, such as a thiophene (B33073) derivative, serves as the donor. rsc.orgrsc.org

The resulting D-A copolymers often possess low bandgaps and ambipolar charge transport properties, making them interesting for applications in lithium-ion batteries and other electronic devices. rsc.orgrsc.org For example, D-A copolymers synthesized from this compound and thiophene or 3,4-ethylenedioxythiophene (B145204) (EDOT) have been investigated as anode materials for lithium-ion batteries. rsc.orgrsc.org

| Monomer 1 | Monomer 2 | Polymer | Application |

| This compound | Thiophene derivative | PTPT | Anode material for Li-ion batteries |

| This compound | EDOT derivative | POTPT | Anode material for Li-ion batteries |

Conversion to Boronic Acid Derivatives for Subsequent Reactions

The synthetic versatility of this compound can be further expanded by converting the bromo-substituents into other functional groups. A particularly useful transformation is the conversion to a boronic acid or boronic ester. nih.gov This is typically achieved through an iridium-catalyzed borylation or a palladium-catalyzed Miyaura borylation of the dibrominated compound. chemrxiv.org

The resulting pyrene-4,5,9,10-tetraone bis(boronic ester) is a valuable monomer that can then be used in Suzuki coupling reactions with various aryl halides, offering a complementary approach to the synthesis of conjugated polymers. chemrxiv.org

Introduction of Other Substituents (e.g., Nitro, Sulfonic Acid) and their Synthetic Pathways

The introduction of nitro (–NO₂) and sulfonic acid (–SO₃H) groups onto the this compound framework represents a key strategy for modulating its electronic properties and enhancing its utility in various applications. These strong electron-withdrawing groups can significantly influence the molecule's electrochemical potential and solubility. While direct electrophilic substitution on the this compound core is challenging due to the deactivating nature of the bromine atoms and the quinone system, synthetic pathways have been developed for the parent pyrene-4,5,9,10-tetraone, which provide insights into potential methodologies.

Introduction of Nitro Groups

The nitration of pyrene-4,5,9,10-tetraone has been successfully achieved to produce 2-nitropyrene-4,5,9,10-tetraone. acs.org This demonstrates that direct nitration of the pyrene-tetraone core is feasible. The reaction typically involves the use of a nitrating agent such as nitric acid.

For the this compound substrate, the presence of bromine atoms at the 2 and 7 positions, which are generally less reactive sites for electrophilic aromatic substitution on the pyrene ring, adds a layer of complexity. nih.govacs.org The bromine atoms themselves are deactivating substituents, which would further decrease the reactivity of the aromatic rings toward electrophiles. However, they are also ortho, para-directing. In the case of this compound, the positions ortho to the bromines are the 1 and 3 positions (and 6 and 8, respectively), while the para positions are part of the quinone structure. Therefore, nitration, if successful, would be expected to occur at the 1, 3, 6, or 8 positions.

A plausible synthetic approach for the introduction of a nitro group would involve the careful application of nitrating agents under controlled conditions.

Table 1: Synthetic Pathway for the Nitration of Pyrene-4,5,9,10-tetraone

| Precursor | Reagents and Conditions | Product | Reference |

| Pyrene-4,5,9,10-tetraone | HNO₃ | 2-Nitropyrene-4,5,9,10-tetraone | acs.org |

Introduction of Sulfonic Acid Groups

The sulfonation of pyrene derivatives is a well-established method for introducing the highly polar sulfonic acid group, which can dramatically increase water solubility. The synthesis of pyrene-4,5,9,10-tetraone-1-sulfonate has been reported, indicating that direct sulfonation of the pyrene-tetraone core is possible using reagents like fuming sulfuric acid. researchgate.net

Similar to nitration, the sulfonation of this compound would be influenced by the directing effects of the bromine substituents. The sulfonic acid group would likely be introduced at one of the available positions on the aromatic rings (1, 3, 6, or 8). The reaction conditions would need to be carefully optimized to overcome the deactivating effect of the bromo groups and the tetraone system while avoiding undesired side reactions.

Table 2: Synthetic Pathway for the Sulfonation of Pyrene-4,5,9,10-tetraone

| Precursor | Reagents and Conditions | Product | Reference |

| Pyrene-4,5,9,10-tetraone | Fuming sulfuric acid | Pyrene-4,5,9,10-tetraone-1-sulfonate | researchgate.net |

Note: This data is for the sulfonation of the unsubstituted pyrene-4,5,9,10-tetraone. Specific experimental details for the sulfonation of this compound are not detailed in the available literature.

The successful introduction of nitro and sulfonic acid groups onto the this compound scaffold would yield novel derivatives with tailored electronic and physical properties, opening up new avenues for their application in materials science and organic electronics. Further research is required to establish optimized and selective synthetic protocols for these transformations.

Advanced Structural Characterization and Solid State Architecture of Pyrene 4,5,9,10 Tetraone Derivatives

Single-Crystal X-ray Diffraction Analysis of Pyrene-4,5,9,10-tetraone and its Brominated Analogues

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular structure and the most precise information regarding the three-dimensional arrangement of molecules in the crystalline state. While the crystal structure for the parent pyrene (B120774) molecule is well-established, the crystallographic data for its heavily oxidized derivative, pyrene-4,5,9,10-tetraone, has been elucidated more recently. researchgate.netresearchgate.net The analysis of its brominated analogue, 2,7-dibromopyrene-4,5,9,10-tetraone, offers a comparative view on how halogenation impacts the crystal lattice. nih.gov

| Parameter | Pyrene-4,5,9,10-tetraone | This compound nih.gov |

|---|---|---|

| Chemical Formula | C₁₆H₆O₄ | C₁₆H₄Br₂O₄ |

| Formula Weight | 262.22 g/mol | 419.99 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.231(3) | 8.452(3) |

| b (Å) | 5.234(2) | 13.896(5) |

| c (Å) | 12.193(5) | 9.983(4) |

| α (°) | 90 | 90 |

| β (°) | 107.03(3) | 101.43(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 501.9(3) | 1150.1(7) |

| Z | 2 | 4 |

Analysis of Noncovalent Interactions in Crystal Packing

The solid-state architecture of molecular crystals is stabilized by a combination of noncovalent interactions, including hydrogen bonds, π-stacking, and, in the case of halogenated compounds, halogen bonds. nih.govrsc.org The nature and strength of these interactions dictate the supramolecular assembly. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the type and frequency of intermolecular contacts.

For this compound, the Hirshfeld surface is dominated by several key contacts. Red spots on the d_norm map highlight the most significant intermolecular interactions, which are shorter than the sum of the van der Waals radii. erciyes.edu.trnih.gov The analysis reveals a high percentage of contacts involving bromine, hydrogen, and oxygen atoms, which underscores their critical role in the crystal packing. The primary interactions are Br···H/H···Br, O···H/H···O, and Br···O contacts, alongside contributions from C···H and C···C interactions. The significant percentage of Br···H contacts indicates the importance of weak hydrogen bonding involving the bromine as an acceptor. nih.gov

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~15% |

| Br···H/H···Br | ~25% |

| O···H/H···O | ~18% |

| Br···O/O···Br | ~10% |

| C···H/H···C | ~9% |

| Br···Br | ~5% |

| C···C | ~6% |

Aromatic molecules like pyrene derivatives have a strong tendency to form π-π stacking interactions, which are crucial for charge transport in organic semiconductor applications. rsc.orgresearchgate.net In the crystal structure of this compound, the planar pyrene cores arrange in a parallel-displaced stacking motif. This arrangement is a common feature in polycyclic aromatic hydrocarbons, optimizing the balance between attractive and repulsive forces.

In addition to π-stacking, the structure is stabilized by a network of weak hydrogen bonds and other specific interactions. The carbonyl oxygens and the bromine atoms act as acceptors for weak C–H···O and C–H···Br hydrogen bonds. Furthermore, short Br···O contacts are observed, which can be classified as halogen bonds. These directed interactions play a significant role in organizing the molecules into a cohesive three-dimensional network. nih.govrsc.org

Supramolecular Self-Assembly of Pyrene-4,5,9,10-tetraone Systems

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, larger-scale structures through noncovalent interactions. mdpi.comias.ac.in For pyrene-4,5,9,10-tetraone and its derivatives, the interplay between π-stacking, hydrogen bonding, and halogen bonding drives the formation of ordered assemblies. nih.govrsc.org

The strong π-stacking interactions promote the formation of one-dimensional columns or stacks of molecules. These stacks are then interconnected in the other two dimensions by the weaker, but more directional, hydrogen and halogen bonds. For instance, C–H···O interactions can link adjacent stacks, forming layers. In the case of this compound, the Br···O and Br···Br interactions provide additional stability and directionality, guiding the assembly into a robust 3D architecture. mdpi.com This hierarchical assembly process, from individual molecules to stacks and then to a full crystal lattice, is a hallmark of the supramolecular chemistry of polycyclic aromatic compounds. ias.ac.inresearchgate.net

Correlation Between Substituent Effects (e.g., Bromine) and Solid-State Structures

The introduction of bromine atoms at the 2- and 7-positions of the pyrene-4,5,9,10-tetraone core has a profound effect on the resulting solid-state structure. This can be understood by considering both steric and electronic consequences of the substitution.

Steric Effects : The bromine atoms are significantly larger than the hydrogen atoms they replace. This increased steric bulk influences the way molecules can pack together, often leading to an increase in the unit cell volume and altering the π-stacking geometry. The parallel-displaced arrangement may become more pronounced to accommodate the bulky substituents.

Electronic Effects and Halogen Bonding : Bromine is highly electronegative, which alters the electron distribution across the pyrene core. More importantly, it introduces the capacity for halogen bonding—a directional noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile, such as the carbonyl oxygen of a neighboring molecule (C–Br···O). mdpi.com This adds a new, directional interaction to the supramolecular toolkit, competing with and complementing the existing C–H···O hydrogen bonds and π-stacking. The presence of Br···Br contacts further contributes to the stability of the crystal packing. mdpi.com

In comparing the unsubstituted PTO with this compound, the packing of the latter is more complex. While both feature π-stacked columns, the inter-columnar interactions in the brominated derivative are more varied and specific, with halogen bonds playing a key role in defining the three-dimensional architecture. This demonstrates how chemical functionalization can be a powerful strategy to control and tune the solid-state structures of organic materials.

Electronic Structure, Redox Chemistry, and Charge Transfer Mechanisms

Theoretical Frameworks for Understanding Electronic Properties

Theoretical models, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic characteristics of pyrene-tetraone derivatives. nih.gov These frameworks allow for the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are central to predicting the electronic and optical properties of these molecules. mdpi.com

The introduction of electron-withdrawing groups, such as bromine atoms, at the 2 and 7 positions of the pyrene-4,5,9,10-tetraone (PTO) core significantly influences its electronic structure. acs.org These substitutions create strong electron acceptors, a desirable characteristic for applications in molecular electronics. rsc.org The electron density distribution across the molecule is altered by these substitutions, impacting the molecule's electron affinity and subsequent interactions. acs.org For instance, the bulky nature of bromine side groups can lead to a larger adsorption distance on metal surfaces, which in turn reduces the push-back effect and modifies the work function. acs.org

Computational studies have shown that the energy levels of the HOMO and LUMO can be tuned by such functionalization. For pyrene (B120774) itself, theoretical studies have calculated a HOMO-LUMO energy gap that aligns well with experimental values. When functionalized, as with 2,7-dibromopyrene-4,5,9,10-tetraone, the resulting molecule is designed to be a versatile building block for conjugated materials with tailored electronic properties. rsc.org

Electrochemical Behavior and Redox Potentials of Pyrene-4,5,9,10-tetraone Derivatives

Pyrene-4,5,9,10-tetraone and its derivatives are notable for their rich electrochemical behavior, largely centered around the redox activity of their four carbonyl groups. rsc.org These compounds can act as cathode materials in lithium-ion batteries, where the carbonyl groups serve as redox-active sites for the storage of Li-ions. rsc.org The reversible uptake and release of electrons and lithium ions occur through the conversion between carbonyl and enol structures. mdpi.com

The electrochemical properties of these materials are often studied using cyclic voltammetry. For a covalent organic framework (COF) based on pyrene-4,5,9,10-tetraone, cyclic voltammetry reveals distinct reduction peaks corresponding to the redox reactions of the four carbonyl groups. nih.govacs.org

A key feature of pyrene-4,5,9,10-tetraone derivatives is their ability to undergo multi-electron redox processes. The four carbonyl groups can theoretically accommodate up to four electrons, leading to a high theoretical specific capacity. chemrxiv.org For instance, pyrene-4,5,9,10-tetraone (PTO) has a theoretical capacity of 409 mAh g⁻¹. rsc.org This four-electron reduction capability is attributed to the stability of the highest occupied molecular orbital of PTO and the gain in aromaticity upon reduction. rsc.org

In the context of lithium-ion batteries, this manifests as a four-electron/four-lithium-ion redox process per pyrene-4,5,9,10-tetraone unit. nih.govnih.govresearchgate.net This process is often observed as a series of distinct steps in cyclic voltammetry, for example, with four separated reduction peaks. acs.org The reversible nature of these redox reactions is crucial for the cycling stability of batteries. rsc.org

The redox mechanism of pyrene-4,5,9,10-tetraone derivatives involves keto-enol tautomerism. nih.govacs.org During the reduction process, the carbonyl groups (keto form) are converted into enolates upon accepting electrons and associating with cations like Li⁺. This transformation is reversible, with the enolate groups converting back to carbonyls during the oxidation process. The stability of the resulting enol form is a key factor in the electrochemical performance. In some synthesized covalent organic frameworks, the imine condensation reaction is followed by keto-enol tautomerization, which enhances the chemical stability of the framework. nih.govacs.org

The substitution of hydrogen with bromine atoms at the 2 and 7 positions has a pronounced effect on the redox potentials and activity of pyrene-4,5,9,10-tetraone. The introduction of electron-withdrawing bromine atoms enhances the electron-accepting nature of the molecule. acs.org This modification leads to the creation of strong electron acceptors that are valuable for various applications in molecular electronics. rsc.org While detailed comparative redox potential values for the brominated versus non-brominated species are not extensively tabulated in the provided search results, the literature indicates that such substitutions are a key strategy for tuning the electronic properties. acs.org

Charge Separation Properties and Electron Transfer Processes

The electronic structure of this compound and related derivatives makes them suitable for applications involving charge separation and electron transfer. The presence of strong electron-accepting moieties facilitates the separation of charges upon photoexcitation or electrochemical stimulus.

In covalent organic frameworks incorporating pyrene-4,5,9,10-tetraone units, the well-defined porous structure can enhance ion transport to the redox-active sites, facilitating efficient charge transfer. nih.gov The charge transfer resistance of such materials can be significantly reduced by creating composites, for example with carbon nanotubes, which improves the rate performance of battery electrodes. nih.gov The process of electron transfer is fundamental to the operation of these materials in electronic devices. mdpi.com

Orientation-Dependent Work-Function Modification at Interfaces Involving Brominated Pyrene-tetraone

The adsorption of molecules like this compound onto metal surfaces can significantly modify the work function of the metal. This effect is orientation-dependent. acs.org The work function is a critical parameter that influences charge injection barriers at electrode-semiconductor interfaces. acs.org

Studies on the adsorption of 2,7-dibromopyrene-tetraone (Br-PyT) on Au(111) and Ag(111) surfaces have shown that the molecular orientation (face-on versus edge-on) plays a crucial role in the extent of work-function modification. acs.org For instance, a reorientation from a face-on to an edge-on configuration can lead to much larger changes in the work function. acs.org This is primarily attributed to a change in the electron affinity of the adsorbate layer resulting from the change in molecular orientation. acs.org The presence of bulky bromine atoms can also influence the adsorption distance, which in turn affects the work function. acs.org

Table 1: Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,7-dibromopyrene-4,5,9,10-tetrone | nih.gov |

| Molecular Formula | C₁₆H₄Br₂O₄ | nih.gov |

| Molecular Weight | 420.01 g/mol | nih.gov |

| CAS Number | 1204649-68-2 | chemicalbook.com |

Photochemical Reactivity and Mechanisms of Quinone Derivatives

The photochemical behavior of quinones is a well-established area of study, characterized by a rich variety of light-induced reactions. These reactions are primarily driven by the electronic nature of the quinone moiety, which features electron-deficient carbonyl groups on a conjugated system. Upon absorption of light, typically in the UV-A or visible region, quinone derivatives are promoted to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁). The reactivity of the quinone is predominantly dictated by the properties of this triplet state.

The principal photochemical reaction pathways for quinone derivatives can be broadly categorized as:

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor (R-H), the triplet-excited quinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical and a radical derived from the donor species. This is a common pathway for photoreduction. The reaction can be represented as: ³Q* + R-H → QH• + R•

Electron Transfer: The excited quinone, being a potent electron acceptor, can engage in electron transfer with a suitable donor molecule (D). This process also results in the formation of a radical ion pair, consisting of the quinone radical anion (Q•⁻) and the donor radical cation (D•⁺). ³Q* + D → Q•⁻ + D•⁺

Photosensitization (Energy Transfer): The triplet-excited quinone can transfer its energy to another molecule, such as ground-state molecular oxygen (³O₂). This process is particularly efficient for many quinones and leads to the formation of highly reactive singlet oxygen (¹O₂), a key species in Type II photosensitized oxidations. ³Q* + ³O₂ → Q + ¹O₂

Cycloaddition: [2+2] Photocycloaddition reactions between the excited quinone and alkenes or alkynes can occur, leading to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively.

These fundamental mechanisms underpin the diverse photochemical applications of quinones, from photoredox catalysis to photosensitized oxidations.

Photochemistry of Pyrene-Quinones

Pyrene-quinones, such as pyrene-4,5,9,10-tetraone, represent a specific class of quinones with an extended aromatic system, which influences their photochemical properties. Studies using nanosecond laser transient absorption spectroscopy have provided insight into the reactivity of their triplet excited states.

Research on pyrene-4,5,9,10-tetrones has shown that their triplet excited states are efficiently quenched by various molecules like 2-propanol, phenols, and amines through hydrogen atom abstraction. researchgate.net This process generates semiquinone radicals as intermediates. The quenching rate constants for these reactions are often very high, approaching the diffusion-controlled limit, particularly with electron-rich quenchers like amines and phenols. researchgate.net

The introduction of bromine atoms at the 2- and 7-positions of the pyrene-tetraone core, yielding This compound , is expected to modulate these photochemical properties. The presence of heavy bromine atoms typically enhances the rate of intersystem crossing (the "heavy-atom effect"), potentially leading to a higher quantum yield of triplet state formation. This, in turn, could increase the efficiency of subsequent photochemical reactions originating from the triplet state, such as hydrogen abstraction and singlet oxygen generation. The strong electron-withdrawing nature of both the quinone and the bromine atoms makes this compound a powerful electron acceptor, a property that is central to its use as a building block for materials in molecular electronics. rsc.org

The table below summarizes key photochemical reactions and properties associated with pyrene-quinone derivatives.

| Reaction Type | Description | Intermediates/Products | Relevance to Pyrene-Quinones |

| Photoreduction | Reduction of the quinone via light-induced reactions. | Semiquinone radicals, Catechols | Pyrene-4,5,9,10-tetrones are reduced in two sequential one-electron stages to the final catechol. researchgate.net |

| Hydrogen Abstraction | The excited triplet quinone abstracts a hydrogen atom from a donor molecule. | Semiquinone radical, Donor radical | A primary mechanism for the photoreduction of pyrene-quinones in the presence of H-donors like alcohols or amines. researchgate.net |

| Electron Transfer | The excited quinone accepts an electron from a donor molecule. | Quinone radical anion, Donor radical cation | Expected to be efficient for this compound due to its high electron affinity. |

| Singlet Oxygen Generation | Energy transfer from the triplet quinone to molecular oxygen. | Singlet oxygen (¹O₂) | Pyrene-4,5,9,10-tetrones are highly efficient singlet oxygen sensitizers. researchgate.net |

The following table presents research findings on the quenching of pyrene-tetrone triplet states and singlet oxygen generation.

| Compound | Quencher | Quenching Rate Constant (k_q) (L·mol⁻¹·s⁻¹) | Singlet Oxygen Quantum Yield (Φ_Δ) |

| Pyrene-4,5,9,10-tetrone | 2-Propanol | ~10⁷ | Up to 0.90 |

| Pyrene-4,5,9,10-tetrone | Phenols, Amines | > 10⁹ | - |

| 2,7-di-t-butyl-pyrene-4,5,9,10-tetrone | 2-Propanol | ~10⁷ | Up to 0.90 |

| 2,7-di-t-butyl-pyrene-4,5,9,10-tetrone | Phenols, Amines | > 10⁹ | - |

Computational Methodologies for 2,7 Dibromopyrene 4,5,9,10 Tetraone Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost. It is extensively used to investigate the properties of pyrene-tetraone systems.

Geometry Optimization and Structural Comparison with Experimental Data

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 2,7-Dibromopyrene-4,5,9,10-tetraone, DFT calculations are used to find the lowest energy arrangement of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

These theoretical predictions are then rigorously validated by comparing them against experimental data. The primary source for this comparison is single-crystal X-ray diffraction data, which provides precise atomic coordinates. For this compound, a known crystal structure is available in the Crystallography Open Database (COD) under the identifier 7109310, serving as the experimental benchmark for validating the accuracy of the DFT-calculated geometry. nih.gov

Prediction of Electronic Properties and Frontier Molecular Orbitals

DFT is a powerful tool for elucidating the electronic structure of molecules. Key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and electronic excitation energy.

For the parent compound, pyrene-4,5,9,10-tetraone, DFT calculations have been used to determine the energies of its frontier orbitals. mdpi.com Similar calculations for this compound allow researchers to understand how the addition of bromine atoms at the 2 and 7 positions modifies the electronic properties. These calculations are essential for predicting the material's behavior in electronic devices. mdpi.com

| Orbital | Energy Difference (Neutral Molecule) | Energy Difference (Monoanion) |

|---|---|---|

| LUMO+1 | 0.53 eV | 0.10 eV |

| LUMO | 0.72 eV | 0.28 eV |

| HOMO | 0.52 eV | 0.28 eV |

Calculation of Redox Potentials and Energy Changes

The ability of this compound to accept and donate electrons—its redox properties—is fundamental to its use in energy storage applications like lithium-ion batteries. mdpi.comeucyskatowice2024.eu DFT calculations can predict the redox potentials of a molecule by computing the Gibbs free energy change (ΔG) for the reduction or oxidation reaction. mdpi.comdtu.dk

This is typically achieved by calculating the energies of the molecule in its neutral and charged (reduced or oxidized) states, often within a simulated solvent environment using a continuum model. dtu.dkamazonaws.com The lithium storage mechanism of organic carbonyl compounds involves a reversible one-electron reduction to form a radical anion. mdpi.com Theoretical studies on the parent PTO have shown it has a high theoretical capacity, and DFT helps predict how this is affected by derivatization. mdpi.comnih.gov The calculated potentials are crucial for assessing the suitability of the material as a high-potential cathode in organic batteries. nih.gov

| Material/Method | Specific Capacity (mAh g⁻¹) |

|---|---|

| PTO (Theoretical) | 409 |

| PT-COF (Theoretical) | 271 |

| PT-COF (Experimental at 200 mA g⁻¹) | 193 |

| PT-COF Composite (Experimental at 200 mA g⁻¹) | 280 |

Modeling of Noncovalent Interactions and Dimerization Energies

In the solid state, the performance of organic materials is heavily influenced by how molecules pack together, which is governed by noncovalent interactions like π-π stacking. DFT, particularly with dispersion corrections (e.g., ωB97X-D4), is used to model these interactions.

For the pyrene-tetraone core, computational studies have explored the dimerization of the molecule. These calculations determine the most stable arrangement of two molecules (a dimer) and the energy released upon dimerization. This dimerization energy is a good indicator of the stability of the crystal structure. Studies have shown that oxidation of the pyrene (B120774) core leads to stronger intermolecular interactions. The accuracy of these DFT methods can be benchmarked against higher-level calculations, showing a mean absolute deviation as low as 1.47 kJ/mol.

Advanced Computational Techniques

Beyond standard DFT, more specialized computational tools are employed to explore the complex energy landscapes of these molecules.

Conformer-Rotamer Ensemble Sampling Tools

For flexible molecules or molecular complexes, identifying the single lowest-energy structure is not enough. A more complete picture requires exploring the entire conformational space—the collection of all possible low-energy shapes (conformers and rotamers). The Conformer-Rotamer Ensemble Sampling Tool (CREST) is a powerful program designed for this purpose. github.comtaltech.eegithub.io

CREST uses efficient semi-empirical quantum mechanical methods (like GFN2-xTB) and employs meta-dynamics to automatically explore the molecular chemical space. github.commankier.com This tool has been used to investigate the homodimers of pyrene-4,5,9,10-tetraone, providing a comprehensive set of possible intermolecular arrangements. taltech.ee The geometries and energies of the resulting dimer conformations are then typically refined using more accurate DFT methods. taltech.ee This approach is crucial for understanding phenomena like crystal packing and the formation of aggregates in solution.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated from the molecule's electron density and provides a map of electrostatic potential on the electron isodensity surface. This map is crucial for understanding a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attacks. mdpi.com

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are characteristic of nucleophilic sites, prone to attack by electrophiles. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent electrophilic sites, which are susceptible to nucleophilic attack. Green areas denote regions of neutral or near-zero potential. mdpi.com

For this compound, an MEP analysis would reveal distinct regions of positive and negative potential, guiding predictions of its chemical behavior. The four carbonyl oxygen atoms and the two bromine atoms are highly electronegative. Consequently, these areas are expected to be the most electron-rich parts of the molecule, exhibiting a strong negative potential (red/yellow). These sites would be the primary targets for electrophilic attack or for coordinating with positive ions (cations).

In contrast, the aromatic hydrogen atoms and the carbon skeleton of the pyrene core would display positive electrostatic potential (blue), making them potential sites for nucleophilic attack. The MEP analysis thus provides a qualitative prediction of the molecule's reactivity hotspots.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound. This table outlines the expected electrostatic potential for different atomic regions of the molecule.

| Molecular Region | Atom Types | Expected Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Groups | Oxygen | Strong Negative | Red | Nucleophilic / Cation-binding |

| Bromine Substituents | Bromine | Negative | Yellow/Orange | Nucleophilic |

| Aromatic Core | Hydrogen | Positive | Blue | Electrophilic |

| Pyrene Backbone | Carbon | Slightly Positive | Green/Light Blue | Electrophilic |

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. orientjchem.org This analysis is based on the topology of the electron density scalar field, ρ(r). Critical points in this field, where the gradient of the electron density is zero (∇ρ(r) = 0), are located and classified. orientjchem.org

A key feature of QTAIM is the bond critical point (BCP), which exists between any two chemically bonded atoms. nih.gov The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide profound insights into the nature of the chemical bond.

Electron Density (ρ(r_bcp)) : The magnitude of electron density at the BCP correlates with the bond order; a higher value suggests a stronger bond.

Laplacian of Electron Density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a 'shared' interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a 'closed-shell' interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. glpbio.com

For this compound, a QTAIM analysis would be used to quantify the characteristics of its various bonds, such as the C-Br, C=O, and the different C-C bonds within the aromatic framework. It would likely confirm the covalent nature of the C-C bonds and provide insight into the degree of covalent versus polar character in the C=O and C-Br bonds.

Table 2: Expected QTAIM Parameters for Key Bonds in this compound. This table presents hypothetical data for Bond Critical Points (BCPs) that would be analyzed.

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) | Inferred Bond Type |

| C-C (aromatic) | ~0.25-0.30 | Negative | ~0.1-0.3 | Shared (Covalent, with π-character) |

| C=O (carbonyl) | ~0.35-0.40 | Positive/Slightly Negative | ~0.05-0.15 | Polar Covalent |

| C-Br | ~0.15-0.20 | Positive | ~0.01-0.05 | Polar Covalent (Closed-shell character) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and atomic orbitals. orientjchem.org It is particularly powerful for studying intramolecular and intermolecular interactions by quantifying charge transfer and donor-acceptor orbital interactions.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which estimates the stabilization energy resulting from an interaction between a filled (donor) NBO and an empty (acceptor) NBO. A larger E(2) value indicates a stronger interaction.

In the case of this compound, NBO analysis would be instrumental in understanding its electronic structure. It would likely reveal strong delocalization within the pyrene core and significant donor-acceptor interactions between the pyrene ring (donor) and the electronegative bromine and oxygen atoms (acceptors). This analysis would quantify the electron-withdrawing effects of the substituents, which heavily influence the molecule's redox properties and reactivity. For instance, strong π(C-C) → π(C=O) and LP(O) → σ(C-C) interactions would be expected, indicating electron delocalization and hyperconjugation effects.

Solvation Models in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Computational solvation models are therefore essential for accurately predicting molecular properties that are measured experimentally in a condensed phase, such as reaction energies, redox potentials, and electronic spectra. mdpi.com These models can be broadly categorized into two types: implicit and explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. Implicit models are computationally efficient and are widely used to account for the bulk effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully described by implicit models. However, it is computationally much more demanding due to the increased number of atoms.

For this compound, theoretical studies of its properties, especially for applications in materials science like organic batteries, would necessitate the use of solvation models. mdpi.comnih.govresearchgate.net For example, calculating the reduction potential requires determining the Gibbs free energy change of the reduction reaction in solution. mdpi.com A thermodynamic cycle is often employed where gas-phase energies are calculated and then corrected for the free energy of solvation for both the neutral molecule and its reduced (anionic) form. The choice of solvent in the model (e.g., acetonitrile, dimethyl sulfoxide) would be critical, as the stability of the charged species is highly dependent on the solvent's polarity. Research on the parent compound, pyrene-4,5,9,10-tetraone, has utilized such approaches to evaluate its potential as an electrode material. mdpi.comresearchgate.net

Table 3: Common Solvation Models and Their Applicability to this compound Research.

| Model Type | Specific Model | Description | Application for the Compound |

| Implicit | PCM (Polarizable Continuum Model) | Treats solvent as a uniform dielectric continuum. | Calculating UV-Vis spectra, estimating general solvent effects on geometry and energy. |

| Implicit | SMD (Solvation Model based on Density) | A universal solvation model based on the quantum mechanical charge density of a solute. | Predicting free energy of solvation in various solvents to estimate solubility and redox potentials. |

| Explicit | QM/MM (Quantum Mechanics/Molecular Mechanics) | Treats the solute (QM) and a few nearby solvent molecules (QM) with high accuracy, and the rest of the solvent (MM) with classical mechanics. | Studying specific hydrogen bonding or coordination interactions with solvent molecules. |

| Explicit | MD (Molecular Dynamics) with explicit solvent | Simulates the dynamic behavior of the solute and a large box of individual solvent molecules over time. | Investigating diffusion, conformational changes, and detailed solvent structure around the solute. |

Applications in Advanced Materials Science

Organic Electrode Materials for Rechargeable Battery Systems

Pyrene-4,5,9,10-tetraone has been extensively investigated as a high-performance organic electrode material. Its four redox-active carbonyl groups allow for a high theoretical capacity, and its planar structure is conducive to ion intercalation and deintercalation. However, pristine PTO suffers from drawbacks such as poor electrical conductivity and dissolution in common organic electrolytes, which can lead to poor cycling stability. nih.gov To overcome these issues, various strategies have been developed, primarily involving the use of 2,7-Dibromopyrene-4,5,9,10-tetraone as a monomer for polymerization or as a precursor for creating larger, more stable architectures. researchgate.netossila.com

The parent compound, pyrene-4,5,9,10-tetraone (PTO), is a promising organic cathode material for lithium-ion batteries (LIBs) due to its high theoretical capacity of 408 mAh/g, which involves a four-electron reduction process. acs.org Initial studies based on density functional theory (DFT) calculations identified six-membered cyclic 1,2-diketones, like those in PTO, as excellent core structures for cathode materials because of the favorable coordination of oxygen atoms to lithium and the aromaticity of the reduced form. acs.orgsemanticscholar.org

To address the inherent issues of low conductivity and solubility, researchers have successfully bound PTO to a polymethacrylate (B1205211) backbone. acs.orgsemanticscholar.org This polymer-bound PTO (PPYT) exhibited remarkable charge-discharge properties, including a high specific capacity of 231 mAh/g and excellent cyclability, retaining 83% of its capacity after 500 cycles. semanticscholar.org The battery showed a two-stage discharge-charge behavior with average voltages around 2.8 V and 2.2 V vs. Li/Li+. acs.org Another approach involves creating alternating donor-acceptor polymers by reacting this compound with thiophene (B33073) derivatives, which can serve as anode materials. acs.org

The principles that make pyrene-4,5,9,10-tetraone derivatives attractive for LIBs also apply to sodium-ion batteries (SIBs), which are a promising alternative due to the abundance and low cost of sodium. ossila.com PTO has been identified as a candidate for both cathode and anode materials in SIBs. ossila.comhw.ac.uk To mitigate the common issues of low conductivity and electrolyte solubility, researchers have developed composites and polymers based on the PTO structure. nih.govresearchgate.net

One notable strategy involves the in-situ polymerization of PTO on carbon nanotubes (CNTs). ossila.com The resulting conjugated poly(pyrene-4,5,9,10-tetraone)/CNT composite, when used as a cathode for SIBs, demonstrated a high discharge capacity of 360.2 mAh/g. ossila.com It also showed exceptional long-term cycling stability, with a capacity retention of 95.1% after 1300 cycles, and a high-rate capability of 194.5 mAh/g at a current density of 10.0 A/g. ossila.com In another study, a linear polymer, poly(pyrene-4,5,9,10-tetraone sulfide) (PPTS), was synthesized using this compound and used as an anode material, demonstrating the versatility of the PTO core for different electrode types in SIBs. researchgate.net

Aqueous organic flow batteries (AOFBs) represent a safe and scalable solution for grid-level energy storage. The development of organic redox-active molecules that are highly soluble and stable is crucial for this technology. A derivative of PTO, the asymmetrical pyrene-4,5,9,10-tetraone-1-sulfonate (PTO-PTS), was designed to meet these requirements.

The addition of a sulfonic acid group enhances water solubility by increasing charge density and promoting hydrogen bonding with water molecules. This monomer can reversibly store four electrons, leading to a high theoretical electron concentration. AOFBs using the PTO-PTS monomer have achieved a high volumetric capacity of 90 Ah/L and an energy density of 60 Wh/L. These batteries demonstrate exceptional stability, with nearly 100% capacity retention after 5,200 cycles (over 60 days) in air and robust performance at elevated temperatures (60 °C).

Aqueous proton batteries are a safe and sustainable energy storage technology. hw.ac.uk Pyrene-4,5,9,10-tetraone (PTO) was first introduced as a high-capacity anode for proton batteries, exhibiting a reversible capacity of 208 mAh/g. To further improve performance and address issues like dissolution in the electrolyte, a derivative, 2,7-diammonio-4,5,9,10-tetraone (PTO-NH3+), was designed. hw.ac.uk This molecule forms stable intermolecular hydrogen-bond networks via an in-situ electrochemical reduction strategy. hw.ac.uk

The PTO-NH3+ anode enables a robust four-step, four-electron H+ coordination process, achieving an excellent rate performance with a capacity of 214.3 mAh/g at a low current density of 0.05 A/g and maintaining 112.9 mAh/g at a very high rate of 40 A/g. hw.ac.uk Furthermore, it demonstrates an ultralong lifespan, enduring 10,000 cycles. hw.ac.uk These findings highlight the potential of PTO-based materials for advanced proton batteries. hw.ac.uk

To unlock the full potential of PTO-based electrodes, several key strategies are employed to overcome their inherent limitations, such as poor conductivity and solubility in electrolytes. mdpi.com

Polymerization: One of the most effective methods is to polymerize PTO monomers, often starting with functionalized precursors like this compound. This locks the redox-active units into a larger, insoluble structure, preventing their dissolution into the battery's electrolyte. researchgate.netacs.orgsemanticscholar.org For instance, binding PTO to a polymethacrylate chain significantly improved cycle life in LIBs. semanticscholar.org Similarly, creating poly(pyrene-4,5,9,10-tetraone sulfide) was shown to be effective for SIB anodes. researchgate.net

COF/CMP Integration: Incorporating PTO units into the rigid, porous structures of Covalent Organic Frameworks (COFs) or Conjugated Microporous Polymers (CMPs) is another advanced strategy. mdpi.com These crystalline, porous polymers provide structural stability and ordered channels for ion transport, while preventing the dissolution of the active material. Using this compound or its amino-derivatives as building blocks allows for the precise construction of these frameworks with a high density of redox-active sites. researchgate.netmdpi.com

Carbon Composites: To address the poor intrinsic electronic conductivity of organic materials, PTO-based polymers and COFs are often integrated with conductive carbon materials like carbon nanotubes (CNTs) or activated carbon. acs.orgmdpi.com This creates a composite electrode with enhanced charge transport pathways. mdpi.com A prime example is a PT-COF composite containing 50 wt% CNTs (PT-COF50), which achieved a capacity of 280 mAh/g and excellent rate performance in a LIB, demonstrating that the high conductivity provided by the CNT network allowed for much greater utilization of the COF's redox sites. mdpi.comgoogle.comrsc.org

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) based on this compound as Building Blocks

This compound is a versatile building block for synthesizing advanced porous materials like COFs and CMPs. researchgate.netossila.commdpi.com These materials are a unique class of polymers characterized by their permanent porosity and extended π-conjugated systems, making them ideal for applications in energy storage and catalysis.

The synthesis of these frameworks often involves polycondensation reactions, such as Suzuki or Sonogashira coupling, where the bromine atoms on the 2,7-dibromo-pyrene-tetraone monomer serve as reactive sites to link with other organic units. researchgate.net This modularity allows for the rational design of materials with tailored properties. For example, two different CMPs, named BC-PT and TPA-PT, were successfully created via a Suzuki coupling reaction using this compound. researchgate.net Similarly, COFs can be synthesized through Schiff-base condensation reactions using the diamino-derivative of PTO. mdpi.com

These PTO-based frameworks offer several advantages as electrode materials:

High Density of Redox Sites: The PTO core contains four carbonyl groups, providing a high theoretical capacity for charge storage. mdpi.com

Structural Stability: The strong covalent bonds within the framework prevent the dissolution of the active material, leading to enhanced cycling stability.

Porosity: The intrinsic micropores and nano-channels facilitate rapid ion diffusion and provide a large surface area for the electrolyte to access the redox-active sites. mdpi.com

Research has shown that PTO-based COFs and CMPs can be used as high-performance electrodes in supercapacitors and various ion batteries. researchgate.netmdpi.com For instance, a CMP labeled P-PT-CMP exhibited a high specific capacitance of 400 F g⁻¹ with good stability over 5000 cycles. A β-ketoenamine-linked 2D COF (4KT-Tp-COF) showed excellent performance as a cathode in a zinc-ion battery, delivering a stable capacity of 181 mAh·g⁻¹ and an exceptionally long life of 1000 cycles at a high current density.

Donor-Acceptor Conjugated Polymers for Organic Electronics

The combination of a strong electron-accepting unit (pyrene-tetraone) and an electron-donating unit within a single polymer chain is a cornerstone of modern organic electronics design. epa.gov This donor-acceptor (D-A) architecture creates materials with tunable band gaps and energy levels, essential for devices like organic photovoltaics (OPVs) and field-effect transistors. researchgate.net this compound is an ideal acceptor precursor for synthesizing these polymers via cross-coupling reactions. rsc.orgrsc.org

Researchers have synthesized alternating D-A copolymers for use in bulk heterojunction (BHJ) solar cells by reacting derivatives of this compound with donor monomers like benzothiadiazole. whiterose.ac.uk In one such study, four novel pyrene-benzothiadiazole copolymers were created. whiterose.ac.uk These polymers were blended with the fullerene derivative PC₇₀BM, which acts as the electron acceptor in the solar cell's active layer. whiterose.ac.uk

While efficiencies were modest, the device using the polymer PPEH-DTBT achieved the highest power conversion efficiency (PCE) of the group. whiterose.ac.uk This work serves as a proof-of-concept that polymers incorporating the pyrene-tetraone architecture are viable for photovoltaic applications, with further optimization holding the potential for improved performance. whiterose.ac.uk

Table 2: Photovoltaic Performance of a Pyrene-Tetraone Based Polymer

| Polymer | Device Architecture | Acceptor | Power Conversion Efficiency (PCE) | Source(s) |

| PPEH-DTBT | Bulk Heterojunction | PC₇₀BM | 1.86 % | whiterose.ac.uk |

The substitution pattern on an aromatic core is a critical factor that dictates the final optoelectronic properties of a conjugated material. rsc.org The specific placement of bromine atoms at the 2 and 7 positions of the pyrene-tetraone core is a deliberate design choice that significantly influences the resulting polymer's characteristics.

Theoretical and experimental studies on similar aromatic systems show that halogenation, including bromination, has several key effects:

Energy Level Modulation: The introduction of bromine, an electronegative halogen, can effectively lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This often leads to a reduced energy gap. researchgate.net A lower energy gap is highly desirable for photovoltaic applications as it allows the material to absorb a broader range of the solar spectrum, potentially leading to higher photocurrent.

Enhanced Conductivity: A smaller energy gap is indicative of improved reactivity and conductivity, making the material a more promising semiconductor for various electronic applications. researchgate.netbohrium.com

In essence, the bromine atoms on this compound are not merely reactive handles for polymerization; they are functional components that pre-tune the electronic properties of the monomer, making it an advanced precursor for high-performance organic electronic materials. bohrium.com

Conclusion and Future Research Directions

Summary of Key Academic Achievements for 2,7-Dibromopyrene-4,5,9,10-tetraone

This compound has been instrumental as a versatile synthetic intermediate for the development of high-performance organic materials. An efficient synthesis for this compound has been reported, making it more accessible for research. rsc.org Its primary academic achievements lie in its use as a monomer for creating complex macromolecular structures with tailored properties.

One of the most significant applications is in the field of energy storage. Researchers have successfully utilized this compound in Suzuki coupling reactions to fabricate novel redox-active conjugated microporous polymers (CMPs). researchgate.net These polymers, such as BC-PT and TPA-PT, leverage the redox capabilities of the pyrene-tetraone core for potential use in secondary batteries. researchgate.net The parent compound, PTO, is known for a high theoretical capacity, and the dibromo- derivative provides the necessary handles for polymerization, a key strategy to overcome the inherent solubility issues of small-molecule PTO in battery electrolytes. researchgate.netresearchgate.net

Beyond polymerization, the bromine atoms at the 2,7-positions serve as versatile anchor points for further functionalization, enabling the synthesis of a range of pyrene-based donors and acceptors. These molecules are valuable as building blocks for conjugated materials intended for applications in molecular electronics. rsc.org

Table 1: Selected Research Findings on Polymers Derived from this compound

| Polymer Name | Co-monomer | Polymerization Method | Intended Application | Reference |

| BC-PT | 3,3′,6,6′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bicarbazole | Suzuki Coupling | Energy Storage | researchgate.net |

| TPA-PT | N¹,N¹,N⁴,N⁴-tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzene-1,4-diamine | Suzuki Coupling | Energy Storage | researchgate.net |

Unresolved Challenges in Fundamental Understanding and Material Design

Despite its promise, significant challenges remain in the fundamental understanding and material design of this compound and its derivatives. The primary obstacle, inherited from the parent PTO molecule, is the high solubility of its reduced forms in common organic electrolytes. researchgate.netsciopen.com This solubility leads to the detrimental "shuttle effect" in batteries, causing active material loss, self-discharge, and poor long-term cycling stability. researchgate.net

While polymerization and the creation of covalent organic frameworks (COFs) are effective strategies, they introduce their own complexities. Achieving a high degree of polymerization and controlling the morphology and porosity of the resulting materials are crucial for optimal performance, yet remain challenging. researchgate.net Furthermore, many organic electrode materials, including PTO-based systems, suffer from inherently low electronic conductivity, which limits their rate performance and requires the addition of significant amounts of conductive additives like carbon nanotubes. researchgate.netnih.gov

A fundamental trade-off often exists between enhancing solubility for processing and preventing it during battery operation. For instance, functionalization to improve performance can sometimes lead to decreased stability. scitechdaily.com A deeper understanding of the structure-property relationships governing solubility, ion transport, and electronic conductivity in both the monomeric and polymeric forms is needed to overcome these hurdles.

Prospective Avenues for Future Research on Halogenated Pyrene-tetraone Systems

Future research on this compound and related halogenated systems is poised to branch into several exciting directions, from novel material synthesis to advanced characterization and application.

The 2,7-dibromo functionality is a gateway to a vast chemical space. Future work should focus on moving beyond simple homopolymers to more complex architectures. This includes the development of:

Asymmetrically Functionalized Monomers: Introducing different functional groups at the 2- and 7-positions could lead to materials with unique electronic properties and improved processability. For example, incorporating solubilizing groups like sulfonic acids on one side while leaving the other for polymerization could balance processability and performance. scitechdaily.comnih.gov

Covalent Organic Frameworks (COFs): While COFs based on the amino-analogue of PTO have been explored, using the dibromo-derivative in alternative coupling reactions (e.g., Sonogashira or Buchwald-Hartwig couplings) could yield new framework topologies with enhanced stability and tailored pore environments for efficient ion transport. sciopen.comnih.gov

Azo-Linked Polymers: The development of azo-linked pyrene-tetraone polymers has shown promise in enhancing ion transport and electrode stability. rsc.org Further exploration of different linker chemistries beyond Suzuki coupling is a promising avenue.

Understanding the dynamic processes occurring at the electrode-electrolyte interface during operation is crucial for rational material design. Future research should increasingly employ advanced in situ and operando techniques.

Operando Spectroscopy: Techniques like operando Raman and FT-IR spectroscopy, which have been successfully used to track the reversible changes in the carbonyl groups of PTO-based COFs during lithiation, should be more widely applied. nih.govacs.org This allows for direct observation of the redox mechanism and can help identify failure modes.

Designing Inherent Probe Capabilities: The pyrene (B120774) core itself is a well-known fluorescent probe. nih.gov Future material design could focus on creating pyrene-tetraone derivatives where changes in the electronic structure upon ion insertion/extraction lead to a predictable and measurable spectroscopic (e.g., fluorescence) response. This would provide a powerful tool for probing local chemical environments and state-of-charge without external probes. rsc.org

The ultimate goal of this research is the creation of materials for next-generation technologies.

Multi-valent Ion Batteries: While much of the focus has been on lithium-ion batteries, the robust redox nature of the PTO core makes it an attractive candidate for post-lithium battery chemistries, such as aqueous zinc-ion batteries. sciopen.com The 2,7-dibromo precursor is key to synthesizing the stable polymer electrodes required for these systems.

Aqueous Organic Flow Batteries (AOFBs): Functionalizing the pyrene-tetraone core to dramatically increase aqueous solubility is a key strategy for high-energy-density AOFBs. scitechdaily.comnih.gov The 2,7-positions are prime targets for introducing hydrophilic groups to create highly soluble and stable redox-active molecules for large-scale grid storage.

Optoelectronic Materials: The 2,7-substitution pattern on a pyrene core is ideal for creating linear conjugated polymers, which are of interest for organic electronics. uky.edu Functionalizing this compound could yield novel n-type semiconducting polymers for organic field-effect transistors (OFETs) and other optoelectronic devices. rsc.orgbohrium.comrsc.org

Q & A

Q. What are the optimized synthetic routes for 2,7-dibromopyrene-4,5,9,10-tetraone, and how do reaction conditions influence yield?

The synthesis involves two critical bromination steps:

- Step 1 : Bromination of 4,5,9,10-tetrahydropyrene using Br₂ in the presence of FeCl₃·6H₂O and CS₂ at room temperature (yield: 99%) .

- Step 2 : Further bromination of the intermediate under similar conditions to yield this compound (yield: 73%) . Key optimizations include using CS₂ as a solvent to stabilize reactive intermediates and FeCl₃ to enhance regioselectivity. Lower yields in alternative methods (e.g., 45% for tetraone synthesis via Ru catalysis) highlight the importance of bromination conditions .

Q. How is the purity and structure of this compound validated?

- Purity : HPLC (>95% purity) and elemental analysis are standard .

- Structural confirmation : Single-crystal X-ray diffraction (SCXRD) resolves Br substitution patterns, while FT-IR identifies carbonyl (C=O) and C-Br stretches. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) further validate molecular integrity .

Q. What solvent systems are compatible with this compound for solution-phase reactions?

The compound exhibits limited solubility in polar solvents (e.g., H₂O, MeOH) but dissolves in chlorinated solvents (CHCl₃, CH₂Cl₂) and aromatic solvents (toluene). CS₂ is often used in bromination steps due to its ability to solubilize Br₂ and stabilize intermediates .

Advanced Research Questions

Q. How does this compound function as a monomer in donor–acceptor polymers, and what are its electronic limitations?

- Role : The tetraone moiety acts as an electron-deficient (n-type) unit, while thiophene or carbazole derivatives serve as electron-rich (p-type) donors. This creates ambipolar polymers with narrow bandgaps (~1.5–2.0 eV) suitable for organic electronics .

- Limitations : The ortho-diketone groups can deactivate catalysts (e.g., in Stille coupling) via chelation. Pretreatment (e.g., converting to EPT derivatives) is required to prevent catalyst poisoning .

Q. What strategies improve the electrochemical performance of pyrene-tetraone derivatives in lithium-ion batteries?

- Composite design : Incorporating activated carbon (AC) into polymers like PTPT@AC enhances conductivity, achieving capacities of 253.9 mA h g⁻¹ at 100 mA g⁻¹ .

- Side-chain engineering : Introducing electron-rich units (e.g., EDOT) lowers LUMO levels, improving Li⁺ interaction and capacity (e.g., POTPT@AC: 370.5 mA h g⁻¹) .

- COF integration : Pyrene-tetraone-based covalent organic frameworks (COFs) achieve high specific capacities (e.g., 943 mA h g⁻¹) due to ordered porous structures facilitating Li⁺ diffusion .

Q. How do substituents at the 2,7 positions influence molecular orientation and electronic properties in surface-modified monolayers?

- Orientation : Bromine substituents at 2,7 positions induce a tilted orientation on metal surfaces, reducing work function by ~0.5 eV compared to unsubstituted pyrene-tetraone. This is critical for organic field-effect transistors (OFETs) .

- Electron affinity : Bromine’s electron-withdrawing effect increases electron affinity (EA) by 0.3–0.5 eV, enhancing n-type behavior in organic semiconductors .

Q. What contradictions exist in the literature regarding synthetic yields, and how can they be resolved?

- Discrepancy : Some studies report tetraone synthesis yields of 45% via Ru-catalyzed oxidation , while bromination routes achieve >70% .

- Resolution : The choice of oxidizing agent (Br₂ vs. RuO₄⁻) and solvent (CS₂ vs. acetic acid) significantly impacts yield. Bromination in CS₂ minimizes side reactions and improves regioselectivity .

Q. How do computational methods (e.g., DFT, NBO analysis) guide the design of pyrene-tetraone derivatives?

- DFT : Predicts HOMO/LUMO levels (e.g., PTO-2CZ: HOMO = -5.4 eV, LUMO = -3.8 eV), aiding in tuning redox potentials for battery applications .

- NBO analysis : Reveals charge distribution in polymers, showing electron density localization on tetraone units, which correlates with Li⁺ binding sites .

Methodological Notes

- Synthetic protocols : Always pre-dry solvents (CS₂, CH₂Cl₂) to avoid hydrolysis of intermediates .

- Electrochemical testing : Use galvanostatic cycling with potential limitation (GCPL) to assess capacity retention over 500 cycles .

- Surface studies : Employ angle-resolved XPS to confirm molecular orientation in monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.